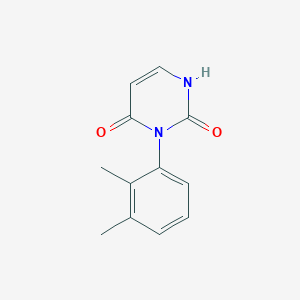

3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-(2,3-dimethylphenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-4-3-5-10(9(8)2)14-11(15)6-7-13-12(14)16/h3-7H,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAQHWLPPCFSCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C=CNC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Condensation of Barbituric Acid Derivatives with Aromatic Substituents

One classical approach to preparing 6-substituted or 3-substituted 2,4(1H,3H)-pyrimidinedione derivatives involves starting from barbituric acid or its analogs. The key step is the condensation of barbituric acid with appropriately substituted aromatic halides or tosylates under catalytic conditions.

-

- Barbituric acid derivatives are reacted with aromatic bromides or tosylates in the presence of catalytic lithium iodide and sodium bicarbonate.

- The reaction temperature is maintained between 50–80°C.

- Solvent systems typically involve polar aprotic solvents like DMF (dimethylformamide).

Example:

A related synthesis involved reacting 5-ethyl-6-(3,5-dimethylphenylthio)-2,4(1H,3H)-pyrimidinedione with bromomethylcyclopropane in DMF using sodium bicarbonate and catalytic lithium iodide at 80°C for 15 hours, followed by extraction and purification via silica gel chromatography to yield substituted pyrimidinediones as white solids.

Lithiation and Subsequent Reaction with Isothiocyanates or Isocyanates

A more recent and efficient method involves the lithiation of substituted pyrimidines followed by reaction with isothiocyanates or isocyanates to introduce substituents at specific positions.

Starting Material:

4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine, which can be synthesized by displacement of chlorine atoms in 4,6-dichloro-2-(methylsulfanyl)pyrimidine with sodium methoxide.-

- Lithiation: Treatment with lithium diisopropylamide (LDA) at –78°C in tetrahydrofuran (THF) to generate 4-chloro-5-lithio-6-methoxy-2-(methylsulfanyl)pyrimidine intermediate.

- Addition of Isothiocyanates: Reaction with aliphatic isothiocyanates (e.g., ethyl or n-butyl isothiocyanate) to form N-alkyl-4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carbothioamides.

- Cyclization: Treatment of these carbothioamides with sodium hydride and further isothiocyanates or phenyl isocyanate to yield 1,3-disubstituted pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dithiones or 4-thioxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-ones, respectively.

-

- Yields for these reactions range from moderate to high (e.g., 84% for some derivatives).

- Purification is typically achieved by column chromatography on silica gel and recrystallization.

- The method is applicable to a variety of substituents, indicating versatility for preparing analogs including 3-(2,3-dimethylphenyl) substitution.

One-Pot Three-Component Condensation Reactions

Another approach involves one-pot condensation reactions combining multiple components to build the pyrimidine-2,4-dione core with aromatic substitution.

-

- Phenylglyoxal, 2-hydroxy-1,4-naphthoquinone, and aminouracil derivatives are reacted in a mixture of acetic acid and water (1:1) at 100°C for 4–5 hours.

- The reaction leads to the formation of substituted 2H-pyrrolo[2,3-d]pyrimidine-2,4-(3H)-diones, which are structurally related to pyrimidine-2,4-diones.

- Products precipitate out of the reaction mixture and can be isolated by filtration and washing.

Summary Table of Preparation Methods

| Methodology | Key Reagents & Conditions | Product Type | Yield & Purification | Notes |

|---|---|---|---|---|

| Condensation of Barbituric Acid with Aromatic Halides | Barbituric acid, aromatic bromides/tosylates, LiI, NaHCO3, 50–80°C, DMF | 1-substituted 2,4-pyrimidinediones | Moderate to good; silica gel chromatography | Classical method; versatile for aromatic substitution |

| Lithiation followed by Isothiocyanate Addition | 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine, LDA, isothiocyanates, NaH | 1,3-disubstituted pyrimido[4,5-d]pyrimidine-2,4-dithiones | Up to 84%; column chromatography and recrystallization | Efficient, stepwise; allows diverse substitutions |

| One-Pot Three-Component Condensation | Phenylglyoxal, 2-hydroxy-1,4-naphthoquinone, aminouracil, AcOH/H2O, 100°C | 2H-pyrrolo[2,3-d]pyrimidine-2,4-diones | High; product precipitates and filtered | Rapid, simple, good for complex derivatives |

Research Findings and Analytical Data

-

- The lithiation step selectively activates the 5-position of the pyrimidine ring for nucleophilic attack.

- Subsequent addition of isothiocyanates or isocyanates forms carbothioamide intermediates, which cyclize to the final heterocyclic products.

- In condensation methods, nucleophilic attack of aminouracil on aldehyde or quinone derivatives leads to ring closure forming the pyrimidinedione core.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides.

Major Products Formed: The reactions can lead to the formation of various derivatives and analogs of the compound, which may have different chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :

Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that 3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that this compound induced apoptosis in breast cancer cells through the activation of the caspase pathway, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties :

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibacterial agents .

Materials Science Applications

Photovoltaic Materials :

The unique electronic properties of 3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione make it a candidate for use in organic photovoltaic devices. Research indicates that incorporating this compound into polymer blends can enhance charge transport properties and overall device efficiency .

Polymer Composites :

In materials science, the compound has been explored as an additive in polymer composites to improve thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to enhance the thermal degradation temperatures of the composites significantly .

Agricultural Chemistry Applications

Pesticide Development :

The structure of 3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione allows for modifications that can lead to the development of novel pesticides. Preliminary studies indicate that derivatives of this compound exhibit herbicidal activity against common agricultural weeds, offering a potential avenue for sustainable agriculture practices .

Case Studies

Mechanism of Action

The mechanism by which 3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the specific application and the derivatives involved.

Comparison with Similar Compounds

Substituent Effects

- 3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 930982-69-7) This compound replaces the dimethylphenyl group with a 2,4-difluorophenyl moiety fused to a thieno-pyrimidine-dione core. Fluorine atoms enhance metabolic stability and electronegativity, improving binding to polar targets.

Fluorinated Uracil Derivatives (S-81, S-86, S-123)

These derivatives, such as S-86 (3-[2-chloroethyl]-6-[difluoro(phenyl)methyl]pyrimidine-2,4(1H,3H)-dione), incorporate difluoro(phenyl)methyl and chloroethyl groups. S-86 exhibited 58.12% inhibition of lipid peroxidation at 10 µM, surpassing 5-Fluorouracil (24.11%), suggesting that electron-withdrawing substituents enhance antioxidant activity. In contrast, the dimethylphenyl group in the target compound may favor hydrophobic interactions over redox modulation .

Fused-Ring Systems

- This structural feature may improve binding to enzymes like kinases or proteases, whereas the non-fused dimethylphenyl analog may exhibit greater conformational flexibility .

- Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones () Fused pyrido derivatives (e.g., 6-amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione) introduce nitrogen into the fused ring, altering electronic properties and hydrogen-bonding capacity. These modifications could enhance interactions with nucleic acids or ATP-binding pockets compared to the simpler phenyl-substituted compound .

Antimicrobial Activity

- The patent in highlights 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione as an anti-mycobacterial agent, suggesting that the dimethylphenoxy-piperidine moiety synergizes with the pyrimidine-dione core for tuberculosis treatment. The target compound’s dimethylphenyl group may similarly enhance activity against lipid-rich bacterial membranes .

Antiviral and Antioxidant Potential

- Stavudine and AZT () Classic pyrimidine-dione antivirals like stavudine rely on sugar-modified structures for nucleoside reverse transcriptase inhibition. The dimethylphenyl substituent in the target compound lacks a sugar moiety, implying a different mechanism, possibly non-nucleoside inhibition or protease interaction .

- Antioxidant Fluorinated Derivatives () S-86’s chloroethyl group correlates with potent antioxidant activity, whereas the dimethylphenyl group’s lack of electron-withdrawing substituents may limit redox modulation, directing its applications toward antimicrobial or anti-inflammatory pathways instead .

Biological Activity

3-(2,3-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections summarize the biological activity of this compound based on available research findings.

- Molecular Formula : C11H10N2O2

- Molecular Weight : 202.21 g/mol

- CAS Number : 2098083-80-6

Anticancer Activity

Research indicates that pyrimidine derivatives, including 3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione, exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.09 |

| A549 | 0.03 |

| Colo-205 | 0.01 |

| A2780 | 0.12 |

These results suggest that the compound may inhibit cell proliferation effectively across multiple cancer types .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. Studies have reported Minimum Inhibitory Concentration (MIC) values indicating its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | <100 |

| S. aureus | <100 |

| K. pneumoniae | <100 |

| P. aeruginosa | <100 |

These findings highlight the potential of the compound as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this pyrimidine derivative has been evaluated for its anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokines in vitro, suggesting a mechanism for mitigating inflammation-related diseases .

Case Studies

Several studies have explored the biological activity of pyrimidine derivatives similar to 3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione:

- Study on Anticancer Activity :

- Antimicrobial Study :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.